molecular formula C48H54O2 B1409418 (R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 756491-53-9

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No. B1409418
M. Wt: 662.9 g/mol
InChI Key: YJEFENFAQSHVFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, specific synthesis information for “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not available in the searched resources .


Molecular Structure Analysis

The molecular structure of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not explicitly provided in the searched resources .


Chemical Reactions Analysis

Specific chemical reactions involving “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not explicitly provided in the searched resources .

Scientific Research Applications

Synthesis and Structural Analysis

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol, a compound related to BINOL derivatives, has been studied for its applications in synthesis and structural analysis. For instance, Weidenbruch et al. (1995) discussed the rearrangement of bis(2,4,6-tri-tert-butylphenyl)stannylene, leading to the synthesis of a donor-free tungsten stannylene complex, which is relevant for understanding the structural properties of such compounds (Weidenbruch et al., 1995).

Asymmetric Synthesis

The compound has also been utilized in asymmetric synthesis. Balaraman and Swamy (2007) describe a high-yielding synthesis of enantiopure 6,6'-di-tert-butyl-1,1'-binaphthalene-2,2'-diol, a derivative of BINOL, which is crucial for asymmetric synthesis applications (Balaraman & Swamy, 2007).

Polymer Chemistry

In polymer chemistry, the related biphenylols have been used to synthesize new bis(ether phthalic anhydride)s, as discussed by Kim and Hay (1993). These compounds have increased thermal stability and are soluble in common organic solvents, which is significant for advanced polymer applications (Kim & Hay, 1993).

Catalyst Development

The compound's derivatives have been instrumental in developing new catalysts. Takaya et al. (1990) developed practical methods for synthesizing BINAPs, which served as excellent ligands for Rh(I)-catalyzed asymmetric hydrogenation, demonstrating the compound's utility in catalysis (Takaya et al., 1990).

Chiral Ligands in Chemical Reactions

Shi, Duan, and Rong (2010) explored the use of chiral ligand derived from the reduction of Schiff base (R)-2,2'-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)-1,1'-binaphthyl, demonstrating its effectiveness in asymmetric addition reactions of diethylzinc to aldehydes (Shi, Duan, & Rong, 2010).

Safety And Hazards

Specific safety and hazard information for “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” is not available in the searched resources .

Future Directions

The future directions for the study of “®-3,3’-Bis(3,5-di-tert-butylphenyl)-[1,1’-binapthalene]-2,2’-diol” are not explicitly provided in the searched resources .

properties

IUPAC Name

3-(3,5-ditert-butylphenyl)-1-[3-(3,5-ditert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54O2/c1-45(2,3)33-21-31(22-34(27-33)46(4,5)6)39-25-29-17-13-15-19-37(29)41(43(39)49)42-38-20-16-14-18-30(38)26-40(44(42)50)32-23-35(47(7,8)9)28-36(24-32)48(10,11)12/h13-28,49-50H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEFENFAQSHVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-[1,1'-binapthalene]-2,2'-diol

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